2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

Lipophilicity Membrane permeability Drug design

SAR continuity in imidazole-thiadiazole series demands precise substitution. Replacing the N-linked imidazole with a primary amine shifts TPSA from 71.84→80.04 Ų and introduces HBDs, silently breaking CNS penetration predictions. • CNS drug-like profile: TPSA 71.84 Ų, LogP 2.39, zero HBDs-meets BBB penetration criteria for neurodegenerative disease programs • Imidazole N3 acts as histidine-mimetic zinc-binding group for metalloenzyme inhibitor design (CA inhibition down to nanomolar range in class analogs) • Unelaborated core scaffold for systematic SAR exploration at C5-phenyl and imidazole positions; enables α-glucosidase inhibitor library expansion Supplied at ≥97% purity. BenchChem ensures batch-to-batch consistency for reproducible hit-to-lead optimization.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
CAS No. 203389-73-5
Cat. No. B3349116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
CAS203389-73-5
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)N3C=CN=C3
InChIInChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-13-14-11(16-10)15-7-6-12-8-15/h1-8H
InChIKeyABUNCDATOAPMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole: Identity and Physicochemical Properties


2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole (CAS 203389-73-5) is a non-fused heterocyclic compound of molecular formula C11H8N4S (MW 228.27 g/mol) belonging to the 1,3,4-thiadiazole class, characterized by an imidazol-1-yl substituent at the C2 position and a phenyl ring at the C5 position . It is classified as a research chemical intermediate with commercial availability at 97% purity . The compound's calculated physicochemical parameters include a topological polar surface area (TPSA) of 71.84 Ų, a calculated LogP of 2.39, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. A reference GC-MS spectrum is registered in the Wiley Registry of Mass Spectral Data [2].

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole: Irreplaceability vs. Class Analogs


The 1,3,4-thiadiazole scaffold supports diverse substitution patterns that produce markedly different physicochemical and pharmacological profiles. The specific combination of an N-linked imidazol-1-yl group at C2 and a phenyl ring at C5 in this compound generates a unique hydrogen-bonding and metal-coordination fingerprint that cannot be reproduced by analogs bearing amino, thiol, or fused-ring motifs. Replacing the imidazole with a primary amine (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole) introduces two hydrogen bond donors, increasing TPSA from 71.84 to 80.04 Ų and altering blood-brain barrier permeability predictions [1]. Removing the 5-phenyl group (e.g., 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole) drops calculated LogP from 2.39 to 0.72, severely reducing membrane partitioning capacity [2]. These non-interchangeable property shifts mean that generic substitution can silently invalidate structure-activity relationship (SAR) continuity in a chemical series.

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole: Differentiation from Analogs


Lipophilicity Differentiation vs. Non-Phenyl Analog

The target compound exhibits a calculated LogP of 2.39, which is 1.67 log units higher than the non-phenyl analog 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole (LogP 0.72). This represents an approximately 47-fold increase in octanol-water partition coefficient attributable solely to the 5-phenyl substituent [1].

Lipophilicity Membrane permeability Drug design

Zero Hydrogen Bond Donors vs. 2-Amino Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4). In contrast, the 2-amino analog 2-amino-5-phenyl-1,3,4-thiadiazole presents two HBDs (from the primary amine) and three HBAs, resulting in a higher TPSA of 80.04 Ų versus 71.84 Ų for the target compound [1]. The absence of HBDs in the target compound reduces TPSA and eliminates the desolvation penalty associated with HBD burial upon target binding.

Hydrogen bonding ADME Blood-brain barrier

Multitarget Enzyme Inhibition by Imidazole-Thiadiazole Hybrids

A library of 24 imidazole-1,3,4-thiadiazole hybrid compounds was evaluated for multitarget enzyme inhibition. Several derivatives displayed α-glucosidase IC50 values (1.4–13.6 µM) superior to the clinical standard acarbose (IC50 = 14.8 ± 0.01 µM), and α-amylase IC50 values (0.9–12.8 µM) also exceeding acarbose. Against acetylcholinesterase (AChE), compounds 11–13, 16, 20, and 21 showed IC50 values of 8.6–34.7 µM, compared to donepezil chloride (IC50 = 39.2 ± 0.05 µM). Compound 21 demonstrated butyrylcholinesterase (BChE) inhibition (IC50 = 45.1 ± 0.09 µM) comparable to donepezil (44.2 ± 0.05 µM) [1]. While the specific target compound was not among the 24 tested, the conserved imidazole-1,3,4-thiadiazole core structure is the pharmacophoric scaffold driving this multitarget activity profile.

Enzyme inhibition Antidiabetic Alzheimer's disease

Imidazole N3: Unique Metal Coordination Motif

The imidazol-1-yl substituent at C2 of the 1,3,4-thiadiazole ring presents an sp²-hybridized nitrogen (N3 of the imidazole ring) capable of coordinating transition metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺. This coordination motif is structurally analogous to the metal-binding mode of histidine residues in metalloprotein active sites [1]. In contrast, the 2-amino analog (CAS 2002-03-1) coordinates via the exocyclic amine nitrogen with different geometry and electron density, while the 2-thiol analog (CAS 5585-19-3) preferentially coordinates through the sulfur atom, yielding distinct complex geometries and stability constants .

Metalloenzyme inhibition Coordination chemistry Fragment-based drug design

Verified GC-MS Spectrum for Batch Identity

The target compound has a verified GC-MS spectrum registered in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 39B9QQW1hqq), with molecular ion confirmed at m/z corresponding to exact mass 228.046967 g/mol (C11H8N4S) [1]. This authoritative spectral reference enables unambiguous identity confirmation of purchased batches, which is not available for all in-class analogs. For instance, the 2-amino analog (CAS 2002-03-1) lacks equivalent registration in the Wiley Registry as of the search date.

Quality control Analytical chemistry Compound identity verification

1,3,4- vs. 1,2,3-Thiadiazole Isomer Selectivity

The target compound features a 1,3,4-thiadiazole core, which is structurally and electronically distinct from the isomeric 1,2,3-thiadiazole found in compounds such as 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole (CAS 303148-86-9). A review of the synthetic and pharmacological literature confirms that 1,3,4-thiadiazoles and 1,2,3-thiadiazoles exhibit markedly different reactivity profiles: 1,3,4-thiadiazoles are more electrophilic at the C2 and C5 positions and demonstrate broader antibacterial, anticonvulsant, and carbonic anhydrase inhibitory activity, whereas 1,2,3-thiadiazoles are more commonly associated with plant growth regulatory and antifungal activity [1]. This isomer-level differentiation is critical because procurement of the incorrect thiadiazole isomer (same molecular formula C11H8N4S) would direct a screening campaign toward an entirely different biological target space.

Scaffold hopping Isomer selectivity Medicinal chemistry

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole: Research and Industrial Applications


Antidiabetic Lead Generation: α-Glucosidase and α-Amylase Inhibition

The imidazole-1,3,4-thiadiazole core scaffold has demonstrated α-glucosidase inhibition up to 10.6-fold more potent than acarbose (IC50 1.4 µM vs. 14.8 µM) and α-amylase inhibition down to 0.9 µM in class-representative derivatives [1]. 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole provides the unelaborated core scaffold for systematic SAR exploration at the C5-phenyl position (electrophilic aromatic substitution) and the imidazole ring, enabling rapid library expansion for hit-to-lead optimization targeting type 2 diabetes.

CNS-Penetrant Ligand Design: BBB Permeation Profile

With a TPSA of 71.84 Ų (below the 76 Ų threshold commonly associated with CNS penetration), zero hydrogen bond donors, and a moderate LogP of 2.39, the compound meets multiple criteria for CNS drug-likeness [1]. This profile is superior to the 2-amino analog (TPSA 80.04 Ų, 2 HBDs) for programs targeting neurodegenerative diseases such as Alzheimer's, where the multitarget AChE/BChE inhibition potential of the imidazole-thiadiazole class has been established [2].

Histidine-Mimetic Metal Coordination for Metalloenzyme Inhibitors

The imidazole N3 atom serves as a histidine-mimetic zinc-binding group, making the compound a suitable fragment for growing inhibitors of zinc-dependent metalloenzymes. Published imidazo[2,1-b][1,3,4]thiadiazole derivatives have achieved low nanomolar inhibition of human carbonic anhydrase isoforms (hCA I and II, IC50 = 10.32–104.70 nM) [1]. The target compound's non-fused architecture offers greater conformational flexibility than fused imidazothiadiazoles, potentially enabling access to shallower binding pockets inaccessible to rigid analogs.

Antitubercular Activity of Imidazole-Thiadiazole Derivatives

The imidazole-1,3,4-thiadiazole chemotype has established in vitro antitubercular activity, with related 2-(imidazolyl)-1,3,4-thiadiazole derivatives achieving MIC values of 1.56–6.25 µg/mL against M. tuberculosis H37Rv in the BACTEC 460 radiometric assay [1]. The target compound, with its 5-phenyl substitution and unsubstituted imidazole ring, represents a minimal structure from which alkylthio, sulfoxide, or sulfone elaborations can be systematically introduced to optimize antimycobacterial potency while minimizing VERO cell cytotoxicity.

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